molecular formula C23H26N4O3S B2632612 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 877631-58-8

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2632612
CAS No.: 877631-58-8
M. Wt: 438.55
InChI Key: SHOVMWWMRJAPPZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in ¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
8.32 singlet 2H Amide NH
7.45–6.75 multiplet 9H Aromatic H (phenyl, thiophene, furan)
4.21 doublet 2H Methylene H adjacent to piperazine (J = 12 Hz)
3.82 triplet 4H Piperazine N-CH₂ (axial-equatorial coupling)
2.95 quartet 2H Thiophene-CH₂-N

¹³C NMR (100 MHz, DMSO-d₆):

  • 167.4 ppm, 166.8 ppm: Two carbonyl carbons of ethanediamide.
  • 142.1–110.3 ppm: Aromatic carbons (thiophene, furan, phenyl).
  • 53.9 ppm: Piperazine N-CH₂.

Mass Spectrometry (MS)

  • ESI-MS : m/z 507.2 [M+H]⁺ (calculated for C₂₆H₃₁N₄O₃S: 507.21).
  • Fragmentation pathway:
    • Loss of furan-2-yl group (-68 Da).
    • Cleavage of ethanediamide backbone (-88 Da).

Infrared (IR) Spectroscopy

  • 3280 cm⁻¹: N-H stretch (amide).
  • 1655 cm⁻¹: C=O stretch (amide I band).
  • 1540 cm⁻¹: N-H bend (amide II band).
  • 1240 cm⁻¹: C-N stretch (piperazine).

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction (SCXRD) reveals:

Crystal System : Monoclinic
Space Group : P2₁/c
Unit Cell Parameters :

Parameter Value
a 12.34 Å
b 8.76 Å
c 15.89 Å
β 102.5°

Key Structural Features :

  • Ethanediamide Planarity : The -NH-CO-CO-NH- moiety lies in a single plane (torsion angle: 178.3°), facilitating intramolecular hydrogen bonding (N-H···O=C, 2.01 Å).
  • Piperazine Chair Conformation : The piperazine ring adopts a chair configuration, with the phenyl group equatorial to minimize steric clash.
  • Thiophene-Furan Orientation : The thiophene and furan rings exhibit a dihedral angle of 68.7°, preventing π-π stacking but allowing van der Waals interactions with adjacent molecules.

Hydrogen Bonding Network :

Donor Acceptor Distance (Å) Angle (°)
N-H O=C 2.01 156
C-H (furan) O (amide) 2.45 142

This packing stabilizes the crystal lattice, yielding a density of 1.342 g/cm³.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-22(24-16-19-8-5-15-31-19)23(29)25-17-20(21-9-4-14-30-21)27-12-10-26(11-13-27)18-6-2-1-3-7-18/h1-9,14-15,20H,10-13,16-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOVMWWMRJAPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the phenylpiperazine moiety can yield various amine derivatives.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds:

4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18) Structural Differences: Replaces the ethanediamide core with a ketone group and substitutes the phenyl group in the target compound with a trifluoromethylphenyl ring. Implications: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the phenyl group in the target compound.

3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22)

  • Structural Differences : Features a thioether-linked thiophene and a ketone backbone.
  • Implications : The sulfur atom in the thioether may enhance electron-withdrawing effects, altering electronic distribution and receptor-binding kinetics compared to the thiophen-2-ylmethyl group in the target compound .

Table 1: Structural and Property Comparison

Compound Name Core Structure Piperazine Substituent Heterocycle Key Properties (Inferred)
Target Compound Ethanediamide 4-Phenyl Furan, Thiophene High H-bond capacity
Compound 18 Ketone 4-(Trifluoromethylphenyl) Thiophene High logP, metabolic stability
MK22 Ketone 4-(Trifluoromethylphenyl) Thiophene (S-S) Enhanced electron effects

Analogues with Varied Backbones and Heterocycles

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structural Differences: Replaces ethanediamide with an azetidinone (β-lactam) ring and introduces a nitro group. Implications: The strained β-lactam ring may confer reactivity or instability under physiological conditions, contrasting with the more stable ethanediamide core. The nitro group could improve antibacterial activity but increase toxicity risks .

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

  • Structural Differences : Features a hydrazinyl-oxoethyl side chain and a furan-carboxamide group.
  • Implications : The hydrazine group may introduce redox activity or metal-chelating properties absent in the target compound .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s ethanediamide core and dual heterocycles may offer balanced solubility and receptor affinity compared to ketone-based analogs (e.g., Compound 18), which prioritize lipophilicity .
  • Metabolic Stability : Trifluoromethyl groups (as in Compound 18) enhance stability but may reduce blood-brain barrier penetration compared to the target’s phenyl group .
  • Synthetic Complexity : The target compound’s multi-heterocyclic architecture likely requires more intricate purification steps compared to simpler piperazine-thiophene derivatives .

Biological Activity

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O3, with a molecular weight of approximately 433.51 g/mol. The structure features a furan ring, a phenylpiperazine moiety, and a thiophene group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

1. Adenosine Receptors

  • The compound acts as an antagonist at A2A adenosine receptors, which play a crucial role in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

2. Alpha Receptors

  • It exhibits antagonistic activity at α1 adrenergic receptors, influencing cardiovascular and neurological functions.

3. Acetylcholinesterase Inhibition

  • Similar compounds have shown acetylcholinesterase inhibitory activity, which is relevant for cognitive enhancement and neuroprotection in Alzheimer's disease.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Neuroprotective Effects

  • Studies indicate potential neuroprotective effects against neurodegenerative diseases. For instance, the compound's ability to modulate neurotransmitter systems suggests it may help alleviate symptoms associated with these conditions.

Analgesic Properties

  • The compound has been linked to analgesic effects in preclinical studies, indicating its potential for pain management.

Antimicrobial Activity

  • Related compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activity against various pathogens.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated receptor antagonism at A2A adenosine receptors, supporting neuroprotective potential.
Identified as a promising candidate for treating COVID-19 due to structural similarities with known inhibitors.
Showed modulation of neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

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